![molecular formula C8H9NO4 B1295792 [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid CAS No. 97207-45-9](/img/structure/B1295792.png)
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid
Overview
Description
“[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” is a chemical compound with the molecular formula C8H9NO4 . It is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides .
Molecular Structure Analysis
The molecular structure of “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” consists of a furan ring with a methyl group at the 5-position and a carbonyl group at the 2-position. This carbonyl group is linked to an amino group, which is in turn linked to an acetic acid group .Scientific Research Applications
Biorenewable Chemical Synthesis
The compound is a derivative of 5-methyl-2-furancarboxylic acid (MFA), which has been identified as an important substituted furoic acid with versatile applications . The sustainable synthesis of MFA and its derivatives, including [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid, from biomass resources is a significant area of research. This process involves the selective cleavage of the α-C–OH bonds in the furan ring under mild conditions, which is crucial for the development of green chemistry practices .
Pharmaceutical Research
Furan derivatives are known to possess a wide range of biological activities. Research into the antimicrobial and anti-urease properties of symmetrical di-substituted thiourea, which can be synthesized from furan derivatives, has shown potential pharmacological applications . This indicates that [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid could be a precursor in the synthesis of compounds with therapeutic applications.
Future Directions
The future directions for research on “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” could include developing a promising strategy for its synthesis from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) , elucidating its mechanism of action, and investigating its physical and chemical properties in more detail. Additionally, its potential as a monomer for the production of biobased aromatic or semi-aromatic polyamides could be explored further .
Mechanism of Action
Target of Action
The primary targets of “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” are currently unknown. This compound is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring .
Mode of Action
Furan derivatives are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, interfering with cellular processes, or modulating gene expression .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways depending on their specific structures and targets
Result of Action
Furan derivatives can have various effects at the molecular and cellular levels, such as inducing or inhibiting the activity of enzymes, modulating signal transduction pathways, or affecting gene expression
Action Environment
The action, efficacy, and stability of “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or substances, and the specific conditions of the biological system in which the compound is acting
properties
IUPAC Name |
2-[(5-methylfuran-2-carbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRBJZLVOGEZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242774 | |
Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780045 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid | |
CAS RN |
97207-45-9 | |
Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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